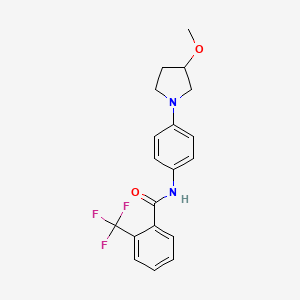

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

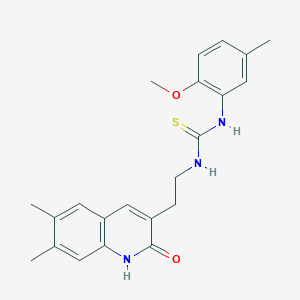

Synthesis Analysis

The synthesis of compounds with a pyrrolidine ring, such as this one, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, pyrrolizine was synthesized via the intramolecular cyclization of an intermediate obtained by reacting N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone for 24 hours .Molecular Structure Analysis

The pyrrolidine ring in this compound is a five-membered nitrogen heterocycle. This saturated scaffold is of great interest due to the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

The molecular weight of “N-(4-(3-methoxypyrrolidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide” is 296.37. Other physical and chemical properties are not explicitly mentioned in the available literature.Scientific Research Applications

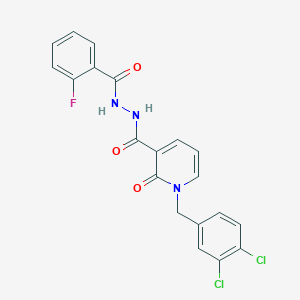

Synthesis and Neuroleptic Activity

N-(4-(3-Methoxypyrrolidin-1-yl)phenyl)-2-(trifluoromethyl)benzamide, and related compounds have been investigated for their potential as neuroleptics. A study by Iwanami et al. (1981) synthesized and evaluated benzamides of N,N-disubstituted ethylenediamines and cyclic alkane-1,2-diamines for inhibitory effects on apomorphine-induced stereotyped behavior in rats. They found a good correlation between structure and activity, highlighting the potential of these compounds in the treatment of psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Antidopaminergic Activity

Meltzer et al. (1983) explored the interaction of YM-09151-2 (a similar benzamide) with D2-type dopamine receptors in the anterior pituitary gland of rats. Their findings suggested that YM-09151-2 is a potent antagonist of these receptors, significantly elevating serum prolactin concentrations at low doses (Meltzer, Mikuni, Simonović, & Gudelsky, 1983).

Antihyperglycemic Potential

Nomura et al. (1999) identified a benzamide derivative, KRP-297, as a potential antidiabetic agent. This compound, part of a series of 3-[(2,4-dioxothiazolidin-5-yl)methyl]benzamide derivatives, was found to have promising applications in treating diabetes mellitus (Nomura, Kinoshita, Satoh, Maeda, Murakami, Tsunoda, Miyachi, & Awano, 1999).

Corrosion Inhibition

Mishra et al. (2018) investigated the corrosion inhibition properties of N-Phenyl-benzamide derivatives for mild steel in acidic conditions. Their research demonstrated that these compounds, particularly those with methoxy substituents, effectively inhibit corrosion, suggesting industrial applications (Mishra, Verma, Lgaz, Srivastava, Quraishi, & Ebenso, 2018).

Pharmaceutical Synthesis

Van Wijngaarden et al. (1987) synthesized 2-Phenylpyrroles as analogues of benzamides for potential antipsychotic applications. These compounds showed dopamine antagonistic activity, indicating their relevance in the development of new pharmaceuticals (Van Wijngaarden, Kruse, Van Hes, Van der Heyden, & Tulp, 1987).

Future Directions

properties

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F3N2O2/c1-26-15-10-11-24(12-15)14-8-6-13(7-9-14)23-18(25)16-4-2-3-5-17(16)19(20,21)22/h2-9,15H,10-12H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRXSQLUEBHZTNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(3-Methoxypyrrolidin-1-YL)phenyl]-2-(trifluoromethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2556067.png)

![N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2556070.png)

![2-(4-methyl-6-oxopyrimidin-1(6H)-yl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2556074.png)

![N-(5-((2-(benzylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2556089.png)